Methylene Blue, zinc chloride double salt
CAS No.: 26283-09-0
Cat. No.: VC8464199
Molecular Formula: C32H36Cl4N6S2Zn
Molecular Weight: 776.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26283-09-0 |
---|---|
Molecular Formula | C32H36Cl4N6S2Zn |
Molecular Weight | 776.0 g/mol |
IUPAC Name | dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride |
Standard InChI | InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Standard InChI Key | KVMOXJPZQMCQGD-UHFFFAOYSA-J |
SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methylene Blue, zinc chloride double salt is a double salt comprising two methylene blue cations () and one zinc chloride () molecule. The molecular formula reflects this stoichiometry, with a molecular weight of 776.0 g/mol . Discrepancies in reported molecular weights (e.g., 775.99 g/mol ) arise from isotopic variations or measurement methodologies.
Table 1: Molecular Data Comparison
Property | PubChem | Chemsrc |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 776.0 | 775.99 |
CAS Number | 26283-09-0 | 26283-09-0 |
Structural Features
The compound’s structure includes a phenothiazine core with dimethylamino substituents, coordinated to zinc via chloride ions. X-ray crystallography reveals a planar geometry around the zinc atom, which bridges two methylene blue cations through ionic interactions . The 3D conformation enhances solubility in polar solvents like water and ethanol, critical for its biological applications .
Synthesis and Industrial Production
Historical Context
Traditional synthesis routes for methylene blue involved dichromate oxidizing agents, which posed environmental and toxicity challenges due to chromium waste . Modern methods, as detailed in US Patent 4,212,971, eliminate dichromates by using manganese dioxide () and sodium thiosulfate () in acidic conditions .
Key Synthesis Steps
-
Oxidation of N,N-Dimethyl-p-Phenylenediamine:
reacts with , , and to form 2-amino-5-dimethylaminophenylthiosulfonic acid . -
Indamine Formation:
Addition of and further oxidation yields the indamine-thiosulfonic acid intermediate . -
Cyclization to Methylene Blue:
Copper sulfate () catalyzes cyclization under heating, forming methylene blue . -
Zinc Chloride Complexation:
Adjusting the mother liquor to pH 2.5 with HCl and adding precipitates the double salt .
Table 2: Synthesis Conditions
Step | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
Oxidation | , , | 3–7 | 85–90 |
Cyclization | , | 60–80 | 92–95 |
Salt Formation | , HCl | Ambient | 88–90 |
Physicochemical Properties
Solubility and Stability
The double salt exhibits superior aqueous solubility (25 g/L at 25°C) compared to methylene blue free acid (10 g/L) . Zinc chloride’s hygroscopic nature stabilizes the compound against photodegradation, extending shelf life by 40% under standard storage conditions .
Spectroscopic Characteristics
-
UV-Vis Absorption: in water, characteristic of the phenothiazinium chromophore .
-
Fluorescence: Emission at 690 nm (quantum yield ) enables use in fluorescence microscopy .
Table 3: Key Physical Properties
Applications in Science and Industry
Biological Staining
In histology, the compound stains nucleic acids (blue) and acidic proteins (purple) with high selectivity due to its cationic charge . A 0.1% w/v solution in phosphate-buffered saline (pH 7.4) is standard for Gram-positive bacteria identification .
Redox Chemistry
As a reversible redox indicator (), it transitions between blue (oxidized) and colorless (reduced) states, useful in titrations and biosensors .
Table 4: Industrial Applications
Field | Use Case | Concentration |
---|---|---|
Microbiology | Bacterial viability assays | 0.05% w/v |
Materials Science | Electrochromic devices | 10 mM in gel electrolyte |
Environmental Science | Redox potential monitoring | 1–5 ppm |
Exposure Route | Response |
---|---|
Inhalation | Move to fresh air; seek medical attention |
Skin Contact | Wash with soap and water for 15 minutes |
Eye Contact | Rinse with water for 15 minutes; consult ophthalmologist |
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